An In-depth Technical Guide to 1-Iodotetradecane: Properties, Reactivity, and Applications in Advanced Synthesis
An In-depth Technical Guide to 1-Iodotetradecane: Properties, Reactivity, and Applications in Advanced Synthesis
This guide provides a comprehensive technical overview of 1-iodotetradecane (C₁₄H₂₉I), a long-chain alkyl iodide that serves as a pivotal reagent in synthetic chemistry. Its utility stems from the strategic placement of a reactive iodine atom at the terminus of a fourteen-carbon chain, making it an excellent electrophile for introducing a lipophilic tetradecyl moiety into a wide range of molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work.
Core Chemical and Physical Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. 1-Iodotetradecane is a liquid at or near room temperature, a characteristic that simplifies its handling and dispensing in many laboratory settings.[1] Key physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉I | [2] |
| Molecular Weight | 324.28 g/mol | [2] |
| CAS Number | 19218-94-1 | [2] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 13.6 °C | ChemBK (Web) |
| Boiling Point | 310.06 °C (estimated) | ChemBK (Web) |
| Density | 1.1519 g/cm³ (rough estimate) | ChemBK (Web) |
| Refractive Index | 1.4806 | ChemBK (Web) |
| Solubility | Insoluble in water.[3] Soluble in many organic solvents. | N/A |
| Synonyms | Tetradecyl iodide, Myristyl iodide | [2], ChemBK (Web) |
Spectroscopic Signature for Compound Verification
Characterization of starting materials is a critical, self-validating step in any synthetic protocol. While a specific spectrum for 1-iodotetradecane is not publicly available, its spectroscopic features can be reliably predicted based on data from homologous iodoalkanes.
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¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon directly bonded to the iodine (α-protons) will be the most deshielded, appearing as a triplet around δ 3.2 ppm . The adjacent methylene protons (β-protons) will appear as a multiplet around δ 1.8 ppm . The bulk of the overlapping methylene protons in the long alkyl chain will form a large, broad signal between δ 1.2-1.4 ppm . Finally, the terminal methyl group protons will appear as a triplet at approximately δ 0.9 ppm .[4][5]
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atom attached to the iodine (C1) is expected to have a chemical shift in the range of δ 9-10 ppm . The other carbon atoms of the alkyl chain will appear in the typical aliphatic region, generally between δ 14-34 ppm , with the terminal methyl carbon (C14) appearing around δ 14 ppm .[6]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the alkyl chain. Strong C-H stretching vibrations will be observed in the 2850-2975 cm⁻¹ region. C-H bending and deformation vibrations will appear in the 1370-1470 cm⁻¹ range. The most characteristic absorption for this molecule is the C-I stretching vibration, which is expected to appear in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹ .[3]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-Iodotetradecane is classified as a hazardous substance requiring careful handling to ensure personnel safety and experimental integrity.
-
Hazard Identification: It is known to cause skin irritation (H315) and serious eye irritation (H319).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation Mark).
-
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed and in a dark place as iodoalkanes can be light-sensitive.
Chemical Reactivity and Synthetic Utility
The primary utility of 1-iodotetradecane lies in its function as a potent alkylating agent . The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions.[7][8] This reactivity allows for the covalent attachment of the 14-carbon tetradecyl chain to a variety of nucleophiles.
The Menschutkin Reaction: A Cornerstone of Quaternary Ammonium Salt Synthesis
A classic and highly reliable application of iodoalkanes is the Menschutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt ("quat").[7] These cationic surfactants have widespread applications, from antimicrobial agents to phase-transfer catalysts. 1-Iodotetradecane is an ideal substrate for this transformation, leading to the formation of N,N,N-trialkyl-1-tetradecanaminium iodide salts.
The causality behind this choice of reagent is clear: iodine's superior leaving group ability compared to bromine or chlorine results in faster reaction kinetics under milder conditions.[7]
Caption: Workflow of the Menschutkin Reaction.
Experimental Protocol: Synthesis of Tetradecyltrimethylammonium Iodide
This protocol is adapted from the principles of the Menschutkin reaction, a robust and well-documented procedure for the synthesis of quaternary ammonium salts.[1][7]
Objective: To synthesize tetradecyltrimethylammonium iodide via the Sₙ2 alkylation of trimethylamine with 1-iodotetradecane.
Materials:
-
1-Iodotetradecane (1.0 eq)
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Trimethylamine (solution in a polar aprotic solvent like THF or ethanol, ~1.1 eq)
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Anhydrous polar aprotic solvent (e.g., Acetone, THF, or Acetonitrile)
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Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-iodotetradecane in the chosen anhydrous solvent.
-
Amine Addition: To the stirred solution, slowly add the trimethylamine solution. The reaction can be exothermic, so controlled addition is recommended.
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Reaction: Stir the mixture at room temperature. The progress can be monitored by the precipitation of the quaternary ammonium salt, which is often less soluble than the reactants in the chosen solvent. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. Allow the reaction to proceed for several hours to 24 hours until completion (monitorable by TLC or NMR analysis of an aliquot).
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and solvent residues.
-
Drying: Dry the purified white solid product under vacuum to obtain the final tetradecyltrimethylammonium iodide.
This self-validating system relies on the significant difference in solubility between the non-polar reactants and the highly polar, ionic product, which drives the reaction to completion via Le Châtelier's principle as the product precipitates.
Applications in Drug Development and Materials Science
The introduction of long alkyl chains is a key strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, particularly its hydrophobicity (or lipophilicity).[9][10]
Enhancing Lipophilicity for Drug Delivery
A significant challenge in drug development is the formulation of hydrophobic drugs, which have poor aqueous solubility.[11] One proven strategy is to increase the lipophilicity of a drug or a carrier molecule to improve its incorporation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles (SLNs).[9][11]
1-Iodotetradecane is an ideal reagent for this purpose. By reacting it with a suitable functional group on a hydrophilic drug molecule or a polymer backbone, the C14 alkyl chain can be appended, creating a more lipophilic derivative. This modification allows the molecule to be efficiently loaded into the hydrophobic core of a nanoparticle or the lipid bilayer of a liposome.[9] This enhances drug loading capacity and can lead to more stable formulations with controlled release profiles.[10][11]
Caption: Conceptual workflow for enhancing drug delivery.
This strategic modification of LogP (the partition coefficient) is a cornerstone of modern pharmaceutical formulation, enabling the delivery of potent but poorly soluble active pharmaceutical ingredients (APIs).[11]
Conclusion
1-Iodotetradecane is more than a simple alkyl halide; it is a precision tool for imparting significant lipophilicity to a molecular scaffold. Its well-defined physical properties, predictable reactivity in Sₙ2 reactions, and straightforward handling make it a reliable and valuable reagent. For researchers in organic synthesis and drug development, understanding the causality behind its use—namely, the kinetic advantage of the iodide leaving group and the strategic value of its long alkyl chain—is key to unlocking its full potential in the creation of novel surfactants, advanced materials, and innovative drug delivery systems.
References
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Kirch, C., & Rump, E. (n.d.). Liposome formulations of hydrophobic drugs. PubMed. Retrieved from [Link]
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NIST. (n.d.). Tetradecane, 1-iodo-. NIST WebBook. Retrieved from [Link]
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Tanaka, K., et al. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. Retrieved from [Link]
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Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
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Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Retrieved from [Link]
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N/A. 1-Iodotetradecane. ChemBK. Retrieved from [Link]
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N/A. 1-Iodododecane. PubChem. Retrieved from [Link]
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N/A. The Role of Potassium Iodide in Photographic Emulsions and Organic Synthesis. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-iodopropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]
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Kozik, V. V., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Retrieved from [Link]
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